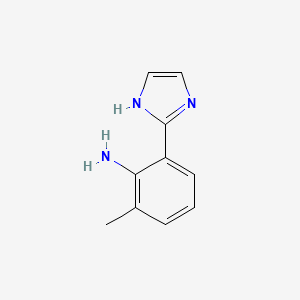

2-(1H-Imidazol-2-YL)-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-6-methylaniline |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(9(7)11)10-12-5-6-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

IUPJLNDYDHWLRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Imidazol 2 Yl 6 Methylaniline and Its Derivatives

Direct Synthesis Approaches for 2-(1H-Imidazol-2-YL)-6-methylaniline

Direct synthetic routes to this compound that form the central carbon-carbon bond between the imidazole (B134444) and aniline (B41778) rings in a single key step are of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile methodology for this purpose.

A plausible Suzuki-Miyaura coupling approach would involve the reaction of a 2-haloimidazole derivative with a (6-methyl-2-aminophenyl)boronic acid or its ester. The general scheme for such a reaction is depicted below:

Scheme 1: Plausible Suzuki-Miyaura cross-coupling for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Chloro-1H-imidazole | (6-Methyl-2-aminophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

| 2-Bromo-1H-imidazole | (6-Methyl-2-aminophenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | This compound |

This table represents a generalized approach based on known Suzuki-Miyaura coupling reactions of heteroaryl halides with arylboronic acids.

The success of this reaction is contingent on the availability and stability of the boronic acid precursor and the choice of an appropriate palladium catalyst and ligand system to overcome potential steric hindrance from the ortho-methyl group on the aniline ring.

Synthetic Routes to Core Imidazole and Aniline Precursors

Imidazole Precursors:

2-Haloimidazoles, key components for cross-coupling reactions, can be synthesized through various methods. For instance, direct halogenation of imidazole can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of protecting groups on the imidazole nitrogen.

Aniline Precursors:

The synthesis of 2,6-disubstituted anilines, such as 6-methyl-2-nitroaniline, a precursor to 2-amino-6-methylaniline, can be accomplished through several routes. One common method involves the nitration of a corresponding substituted benzene derivative, followed by the reduction of the nitro group. For example, the nitration of 2-methylaniline (o-toluidine) typically yields a mixture of isomers, from which the desired 2-methyl-6-nitroaniline can be separated. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like tin(II) chloride, affords 2-amino-6-methylaniline.

Derivatization Strategies on the Imidazole Ring

The imidazole ring of this compound possesses a reactive secondary amine that can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or THF. nih.govgoogle.commdpi.com The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding N-alkylated derivative.

N-Acylation: Acylation of the imidazole nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. youtube.com This reaction introduces an acyl group onto the imidazole ring, which can serve as a protecting group or modulate the electronic properties of the molecule.

While the C2 position is already substituted in the parent molecule, derivatization strategies often involve the synthesis of analogs with different substituents at this position. This can be achieved by employing alternative starting materials in the initial imidazole synthesis or through post-synthetic modifications. For instance, a 2-unsubstituted imidazole precursor could be first coupled to the aniline moiety, followed by functionalization at the C2 position through lithiation and subsequent reaction with an electrophile.

Derivatization Strategies on the Aniline Moiety

The aniline ring of this compound is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. However, the presence of the bulky imidazole substituent at the ortho position and the methyl group at the other ortho position will sterically hinder further substitution at these positions. Therefore, electrophilic substitution is most likely to occur at the para position relative to the amino group.

Nitration: Direct nitration of anilines can be challenging due to the strong activating and basic nature of the amino group, which can lead to oxidation and the formation of undesired meta-isomers upon protonation in acidic media. researchgate.netnih.gov To achieve selective para-nitration, it is often necessary to protect the amino group as an acetamide. The resulting acetanilide is less activating and directs the incoming nitro group primarily to the para position. Subsequent hydrolysis of the amide restores the amino group.

Halogenation: Similar to nitration, direct halogenation of anilines can lead to multiple substitutions. Protection of the amino group as an acetamide allows for more controlled monohalogenation, predominantly at the para position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

Reactions at the Amino Group

The amino group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. While specific literature on this exact compound is limited, general reactions involving the amino functionality on aromatic and heteroaromatic rings are well-established and can be applied to this molecule. These reactions allow for the introduction of diverse structural motifs, leading to compounds with potentially new and interesting properties.

One common transformation is the reaction of the primary amine with various electrophiles. For instance, acylation with acid chlorides or anhydrides can furnish the corresponding amides. Another important class of reactions involves the condensation of the amino group with aldehydes or ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines, providing a route to N-alkylated or N-arylated derivatives.

Furthermore, the amino group can participate in the formation of ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. These functional groups are known to be important pharmacophores in medicinal chemistry. The synthesis of sulfonamides via reaction with sulfonyl chlorides is another valuable transformation.

While direct examples for this compound are not prevalent in the literature, the synthesis of related compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives, showcases these transformations. For example, the amino group of 4-(1H-benzo[d]imidazol-2-yl)aniline has been reacted with maleic anhydride and has undergone condensation with various pyrazolecarbaldehydes to yield the corresponding Schiff's bases ijrpc.com. These examples provide a strong precedent for the types of reactions that can be performed on the amino group of this compound.

Table 1: Potential Reactions at the Amino Group of this compound This table is generated based on established chemical principles and reactions of analogous compounds.

| Reagent | Product Functional Group |

| Acid Chloride/Anhydride | Amide |

| Aldehyde/Ketone | Schiff Base (Imine) |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

| Sulfonyl Chloride | Sulfonamide |

Multi-component Reactions for Analog Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. ed.ac.uk This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. ed.ac.uk The synthesis of analogs of this compound can greatly benefit from the application of MCRs.

Several MCRs are known for the synthesis of imidazole and imidazoline scaffolds. For example, a versatile multicomponent synthesis of 2-imidazolines can be achieved from amines, aldehydes, and isocyanides. vu.nl This reaction likely proceeds through an aldol-type addition of the isocyanide to an in situ generated imine, followed by ring closure. vu.nl By varying the amine, aldehyde, and isocyanide components, a wide array of substituted imidazolines can be accessed.

Another relevant MCR is the combination of carbonyls, amines, and isocyanoacetates, which can lead to a variety of unsaturated imidazolone scaffolds. ed.ac.uk The outcome of these reactions can often be tuned by the choice of catalysts and reaction conditions. ed.ac.uk

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction of an aldehyde, an isocyanide, and an amidine-containing heterocycle (like 2-aminoimidazoles) to produce fused imidazole derivatives. This reaction and its combination with other MCRs, such as the Ugi reaction, provide a powerful strategy for creating complex, peptidomimetic structures containing an imidazole core. beilstein-journals.org

The synthesis of bioactive imidazo ed.ac.ukvu.nlsemanticscholar.orgtriazole analogues has been developed using an MCR involving aminotriazoles, isocyanides, and aldehydes. nih.gov This demonstrates the utility of MCRs in generating fused heterocyclic systems based on an imidazole precursor.

Table 2: Examples of Multi-component Reactions for the Synthesis of Imidazole Analogs

| Reaction Name/Type | Reactants | Product Scaffold |

| Imidazoline Synthesis | Amine, Aldehyde, Isocyanide | 2-Imidazoline vu.nl |

| Imidazolone Synthesis | Carbonyl, Amine, Isocyanoacetate | Unsaturated Imidazolone ed.ac.uk |

| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, 2-Amino-heterocycle | Fused Imidazole beilstein-journals.org |

| Imidazo ed.ac.ukvu.nlsemanticscholar.orgtriazole Synthesis | Aminotriazole, Isocyanide, Aldehyde | Imidazo ed.ac.ukvu.nlsemanticscholar.orgtriazole nih.gov |

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the synthesis of imidazole-containing compounds, offering milder reaction conditions, improved yields, and enhanced selectivity. A variety of catalytic systems, including metal-based catalysts, organocatalysts, and heterogeneous catalysts, have been employed for the synthesis of imidazole and its derivatives.

For the core imidazole ring synthesis, various catalysts have been reported. For instance, ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) has been used as an efficient catalyst for the one-pot, three-component condensation of benzil, aryl aldehydes, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles. semanticscholar.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of substituted imidazolines. An effective method for the synthesis of polysubstituted 2-imidazoline derivatives involves the palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides. researchgate.net This domino process allows for the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation. researchgate.net

In the context of benzimidazole (B57391) synthesis, which shares structural similarities with the target molecule, a wide range of catalysts have been explored. These include Lewis acids, mineral acids, and various metal salts. researchgate.net L-proline, an organocatalyst, has been found to be versatile for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes under mild conditions. researchgate.net

The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. For example, KU-2/8 cation-exchange resin has been used as a catalyst for the condensation of aromatic carboxylic acids with ethylenediamine to synthesize 2-substituted 4,5-dihydro-1H-imidazoles. researchgate.net

Table 3: Catalytic Methods in the Synthesis of Imidazole and Benzimidazole Derivatives

| Catalyst | Reaction Type | Product Type |

| (NH₄)₆Mo₇O₂₄·4H₂O | Three-component condensation | 2,4,5-Trisubstituted Imidazoles semanticscholar.org |

| Palladium complexes | Cyclization of allenyl amines | Polysubstituted 2-Imidazolines researchgate.net |

| L-proline | Condensation of diamines and aldehydes | 2-Aryl-1-arylmethyl-1H-benzimidazoles researchgate.net |

| KU-2/8 cation-exchange resin | Condensation of carboxylic acids and diamines | 2-Substituted 4,5-dihydro-1H-imidazoles researchgate.net |

| Anilinium chloride | Reaction of formamidines with amines | N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines asianpubs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 1h Imidazol 2 Yl 6 Methylaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic arrangement and connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 2-(1H-Imidazol-2-YL)-6-methylaniline is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the aniline (B41778) ring are predicted to appear as a multiplet or as distinct doublets and a triplet, depending on the solvent and resolution. The two protons of the imidazole (B134444) ring typically appear as singlets or narrowly coupled doublets. The methyl protons will present as a sharp singlet, and the amine (NH₂) and imidazole (NH) protons are expected to show broader singlets, with chemical shifts that can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons of the aromatic rings appearing in the downfield region (110-150 ppm) and the aliphatic methyl carbon appearing in the upfield region (~20 ppm).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Broad s | 1H | Imidazole N-H |

| ~7.15 | s | 2H | Imidazole C4-H, C5-H |

| ~7.05 | t, J=7.6 Hz | 1H | Aniline C4-H |

| ~6.80 | d, J=7.6 Hz | 2H | Aniline C3-H, C5-H |

| ~4.90 | Broad s | 2H | Aniline -NH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~148.0 | Imidazole C2 |

| ~145.5 | Aniline C1 |

| ~130.0 | Aniline C4 |

| ~128.5 | Aniline C6 |

| ~122.0 | Imidazole C4/C5 |

| ~118.0 | Aniline C3/C5 |

| ~115.0 | Aniline C2 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the adjacent aromatic protons on the aniline ring (e.g., between the proton at C4 and the protons at C3/C5). This confirms their positions on the same aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methyl proton singlet (~2.20 ppm) and the methyl carbon signal (~18.0 ppm), and between the aromatic proton signals and their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) and piecing the molecular fragments together. Key expected HMBC correlations for confirming the structure of this compound would include:

A correlation from the aniline C3/C5 protons (~6.80 ppm) to the aniline C1 carbon (~145.5 ppm), confirming the aniline ring structure.

A correlation from the methyl protons (~2.20 ppm) to the aniline C6 carbon (~128.5 ppm) and C5 carbon (~118.0 ppm), confirming the position of the methyl group.

A crucial correlation from the aniline C3 proton (~6.80 ppm) to the imidazole C2 carbon (~148.0 ppm), which definitively establishes the connection between the aniline and imidazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum provides a characteristic fingerprint of the compound.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3100 | N-H Stretch | Imidazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1600 - 1550 | C=N Stretch | Imidazole Ring |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₁N₃), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.

Predicted HRMS Data

| Ion Formula | Calculated m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. They are invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures.

GC-MS Analysis: For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. This compound may be suitable for GC-MS analysis. In a typical setup, the sample would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or HP-5 column). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The eluted compound then enters the mass spectrometer, which acts as a detector, providing a mass spectrum. This allows for the identification of the main compound and any impurities based on their retention times and mass spectra.

LC-MS Analysis: LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. A solution of the compound is injected into a high-performance liquid chromatography system. Separation is achieved as a liquid mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) carries the sample through a packed column (e.g., a C18 reversed-phase column). The compound's retention time depends on its polarity and interaction with the stationary phase. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules like this one. LC-MS can provide a highly accurate assessment of purity by detecting and quantifying trace-level impurities. The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.

Predicted Major Fragments in Mass Spectrum (EI)

| m/z | Possible Fragment Identity |

|---|---|

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 145 | [M - N₂H]⁺ |

| 93 | [C₆H₇N]⁺ (Methylaniline fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound like this compound, which contains both aniline and imidazole rings, the UV-Vis spectrum would be expected to show absorptions due to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the aromatic π systems of the aniline and imidazole rings. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, to an anti-bonding π* orbital.

A hypothetical UV-Vis analysis of this compound would involve dissolving it in a suitable solvent (one that does not absorb in the same region) and recording the absorbance as a function of wavelength. The resulting spectrum would be a plot of absorbance versus wavelength, from which the wavelength of maximum absorption (λmax) for each electronic transition can be determined. This data provides valuable information about the electronic structure and conjugation within the molecule.

Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 220-280 | High |

| n → π | > 280 | Low |

Note: This table is illustrative and not based on experimental data.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Crystallography

To perform single-crystal X-ray crystallography, a high-quality, single crystal of this compound would be required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.

The resulting data would allow for the unambiguous determination of the molecular structure, including the planarity of the imidazole and aniline rings and the dihedral angle between them.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Note: This table is illustrative and not based on experimental data.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the solid state. This is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of N-H groups in the imidazole and aniline moieties suggests the potential for strong hydrogen bonding. The aromatic rings could also participate in π-π stacking. A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid material.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is a crucial step in characterizing a new compound to confirm its elemental composition and, by extension, its molecular formula.

The analysis involves combusting a small, precisely weighed amount of the sample in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then separated and quantified. From the amounts of these products, the percentages of C, H, and N in the original sample can be calculated.

For this compound (C₁₀H₁₁N₃), the theoretical percentages of C, H, and N can be calculated from its molecular formula and atomic weights. The experimental values obtained from CHN analysis should be in close agreement with these theoretical values (typically within ±0.4%) to verify the purity and identity of the compound.

Theoretical Elemental Composition of this compound

| Element | Theoretical % |

| Carbon (C) | 69.34 |

| Hydrogen (H) | 6.40 |

| Nitrogen (N) | 24.26 |

Note: This table is based on the theoretical calculation for the molecular formula C₁₀H₁₁N₃.

Coordination Chemistry of 2 1h Imidazol 2 Yl 6 Methylaniline

2-(1H-Imidazol-2-YL)-6-methylaniline as a Ligand System

The structure of this compound features an aniline (B41778) ring substituted with a methyl group and an imidazole (B134444) ring. This arrangement offers multiple potential coordination sites, primarily the nitrogen atoms of the imidazole ring and the amino group of the aniline moiety.

Coordination Modes and Donor Atom Preferences

Based on its structure, this compound can be predicted to act primarily as a bidentate chelating ligand. The most probable coordination mode would involve the nitrogen atom of the amino group (-NH2) and one of the nitrogen atoms of the imidazole ring. This N,N'-bidentate coordination would lead to the formation of a stable five-membered chelate ring with a central metal ion.

The imidazole ring itself contains two nitrogen atoms: a pyridinic nitrogen (with a lone pair in an sp2 hybrid orbital) and a pyrrolic nitrogen (formally part of the aromatic system). Typically, the pyridinic nitrogen is the primary donor atom in imidazole-containing ligands, as its lone pair is more readily available for coordination. Therefore, it is anticipated that this compound would coordinate to a metal center through the aniline nitrogen and the pyridinic imidazole nitrogen.

Chelation Effects and Ligand Field Considerations

The formation of a five-membered chelate ring upon coordination of this compound would significantly enhance the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with N,N'-chelating ligands is a well-established area of inorganic chemistry. Methodologies for forming complexes with this compound can be proposed based on standard synthetic routes.

Methodologies for Complex Formation

A common method for the synthesis of such complexes involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure would entail dissolving this compound in a solvent like ethanol, methanol, or acetonitrile. A solution of the transition metal salt (e.g., chlorides, nitrates, or perchlorates of metals like copper(II), nickel(II), cobalt(II), or zinc(II)) in the same or a compatible solvent would then be added.

The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon formation or after cooling, and can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The stoichiometry of the metal to ligand in the reaction can be varied to potentially isolate complexes with different metal-to-ligand ratios (e.g., 1:1 or 1:2).

| Parameter | Typical Condition |

| Metal Precursors | MCl₂, M(NO₃)₂, M(ClO₄)₂ (M = Cu, Ni, Co, Zn, etc.) |

| Solvents | Ethanol, Methanol, Acetonitrile, DMF |

| Reaction Temperature | Room Temperature to Reflux |

| Stoichiometry (M:L) | 1:1, 1:2 |

| Isolation Method | Precipitation and Filtration |

Structural Characterization of Coordination Compounds

The structural characterization of any new coordination compound is crucial to understanding its properties. For complexes of this compound, various spectroscopic and analytical techniques would be employed, with a particular focus on identifying potential isomerism.

Geometric Isomerism and Stereochemistry in Metal Complexes

The geometry of the metal complexes formed would depend on the coordination number of the metal ion and the metal-to-ligand ratio. For a 1:2 metal-to-ligand ratio with an octahedral metal center (a common geometry for many transition metals), the possibility of geometric isomerism arises.

Specifically, two geometric isomers, cis and trans, could be formed. In the cis isomer, the two aniline nitrogen atoms (and likewise the two imidazole nitrogen atoms) would be adjacent to each other in the octahedral coordination sphere. In the trans isomer, these donor atoms would be positioned opposite each other. These isomers would have different physical and chemical properties. libretexts.orglibretexts.org

For square planar complexes, which are common for d⁸ metal ions like nickel(II) and platinum(II), cis and trans isomerism would also be possible with a 1:2 metal-to-ligand ratio. purdue.edu

| Metal Geometry | M:L Ratio | Possible Isomers |

| Octahedral | 1:2 | cis, trans |

| Square Planar | 1:2 | cis, trans |

Impact of Ligand Structure on Metal Center Geometry

The geometry of metal complexes is fundamentally dictated by the coordination number of the central metal ion and the structural characteristics of the surrounding ligands. In the case of this compound, its structure as a bidentate ligand, coordinating through the imidazole and aniline nitrogen atoms, plays a crucial role in determining the final geometry of the metal complex. Several factors, including steric hindrance and electronic effects, influence this arrangement.

The presence of the methyl group at the 6-position of the aniline ring introduces significant steric bulk. This steric hindrance can influence the bond angles and distances within the coordination sphere and may restrict the number of ligands that can coordinate to the metal center. nih.govresearchgate.net For instance, bulky ligands can prevent the formation of otherwise preferred geometries. researchgate.net With this compound, the steric clash from the methyl group might favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries, over octahedral ones, especially with larger metal ions or when other bulky co-ligands are present. savemyexams.comlibretexts.org

Tetrahedral: Often seen with a coordination number of four, especially with metal ions having d0 or d10 electronic configurations. libretexts.org

Square Planar: Also with a coordination number of four, this geometry is common for d8 metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org

Octahedral: This is the most prevalent geometry for complexes with a coordination number of six. savemyexams.compressbooks.pub

The ability of the imidazole ring to participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, can also influence the supramolecular structure and crystal packing of the complexes, indirectly affecting the geometry around the metal center. rsc.org Theoretical studies on similar ligands, like histidine which contains an imidazole group, show that the ligand can act in either a bidentate or tridentate fashion, leading to different coordination geometries. nih.gov While this compound is expected to primarily act as a bidentate ligand, the interplay between its electronic properties and the steric constraints imposed by the methyl group will ultimately dictate the preferred coordination geometry with different metal ions. researchgate.netnih.gov

Interactive Data Table: Common Geometries in Coordination Complexes

| Coordination Number | Geometry | Typical Bond Angles | Example Ion Configurations |

|---|---|---|---|

| 4 | Tetrahedral | 109.5° | d0, d10 (e.g., Zn(II)) |

| 4 | Square Planar | 90° | d8 (e.g., Ni(II), Pt(II)) |

| 6 | Octahedral | 90° | Most common (e.g., Co(II), Fe(II), Cr(III)) |

Spectroscopic Signatures of Metal Complexation

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties. Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming and characterizing metal complexation. samipubco.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. Upon complexation, changes in the vibrational frequencies of specific functional groups are observed. k-state.edu

N-H Stretching: The N-H stretching vibration of the imidazole and aniline groups, typically observed in the 3100-3400 cm⁻¹ region, may shift to lower or higher frequencies upon coordination, or broaden, indicating the involvement of the nitrogen lone pair in bonding to the metal. mdpi.comresearchgate.net

C=N Stretching: The C=N stretching vibration within the imidazole ring, usually found around 1650-1690 cm⁻¹, often shifts upon complexation. jocpr.com This shift is a strong indicator of the imidazole nitrogen's participation in the coordinate bond.

New Low-Frequency Bands: The formation of new bonds between the metal and the nitrogen donor atoms gives rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹), corresponding to M-N stretching vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are often sensitive to the geometry of the metal center and the nature of the metal-ligand bonding. libretexts.org

Intra-ligand Transitions: The spectrum of the free ligand typically shows intense absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings. semanticscholar.org Upon complexation, these bands may shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and/or change in intensity. researchgate.net

d-d Transitions: For complexes with transition metals having partially filled d-orbitals, weak absorption bands may appear in the visible region. semanticscholar.org These bands correspond to the promotion of electrons between d-orbitals that have been split in energy by the ligand field. The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral vs. tetrahedral) and the identity of the metal ion. semanticscholar.org

Charge-Transfer (CT) Bands: Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) charge-transfer bands can also be observed. These are typically much more intense than d-d bands and involve the transfer of an electron between a metal-based orbital and a ligand-based orbital. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.

Chemical Shifts: Protons and carbons near the coordination sites experience a change in their electronic environment upon complexation, leading to shifts in their NMR signals. For instance, the imidazole N-H proton signal may shift significantly or disappear upon deprotonation and coordination. jocpr.comnih.gov Protons on the aniline and imidazole rings will also show shifts, confirming the ligand's binding to the metal center. researchgate.net It is important to note that for paramagnetic complexes, NMR spectra are often difficult to obtain or interpret due to significant line broadening caused by the unpaired electrons. researchgate.net

Interactive Data Table: Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| Infrared (IR) | Shift in N-H and C=N stretching frequencies | Coordination via nitrogen atoms |

| Infrared (IR) | Appearance of new bands in far-IR region | Formation of M-N bonds |

| UV-Visible (UV-Vis) | Shifts in intra-ligand π → π* and n → π* bands | Electronic perturbation of ligand upon binding |

| UV-Visible (UV-Vis) | Appearance of weak bands in the visible region | d-d electronic transitions in the metal center |

| NMR (for diamagnetic complexes) | Shifts in proton and carbon signals near donor atoms | Confirmation of ligand binding sites in solution |

Investigation of Magnetic Susceptibility in Paramagnetic Complexes

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of paramagnetic complexes, which are those containing one or more unpaired electrons. For complexes of this compound with transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), this technique provides crucial insights into the number of unpaired electrons, which in turn helps to determine the oxidation state, spin state, and coordination geometry of the central metal ion. samipubco.com

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is typically reported in units of Bohr magnetons (B.M.). mdpi.com This experimental value can be compared to the theoretical "spin-only" value, which is calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons.

For many first-row transition metal complexes, the experimentally measured μ_eff is close to the spin-only value. Deviations can occur due to orbital contributions to the magnetic moment.

The magnetic moment is highly informative about the geometry and spin-state of the complex. For example:

An Fe(II) complex (d⁶ configuration) can be high-spin (n=4, μ_so ≈ 4.9 B.M.) or low-spin (n=0, diamagnetic). A measured magnetic moment around 4.9 B.M. would strongly suggest a high-spin octahedral or tetrahedral complex. mdpi.com

A Ni(II) complex (d⁸ configuration) in an octahedral geometry typically has two unpaired electrons (μ_eff ≈ 2.9–3.4 B.M.). In a square planar geometry, it is usually diamagnetic (n=0), while in a tetrahedral geometry, it has two unpaired electrons (μ_eff ≈ 3.5–4.2 B.M.). semanticscholar.org

A Mn(II) complex (d⁵ configuration) is almost always high-spin with five unpaired electrons, leading to a magnetic moment of approximately 5.9 B.M., regardless of whether the geometry is octahedral or tetrahedral. samipubco.com

By measuring the magnetic susceptibility, researchers can distinguish between different possible structures and electronic configurations for a newly synthesized complex of this compound. researchgate.netresearchgate.net

Interactive Data Table: Spin-Only Magnetic Moments (μ_so) for Common Metal Ions

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in B.M. | Common Geometries |

|---|---|---|---|---|

| Cr(III) | d³ | 3 | 3.87 | Octahedral |

| Mn(II) | d⁵ | 5 (high-spin) | 5.92 | Octahedral, Tetrahedral |

| Fe(II) | d⁶ | 4 (high-spin) | 4.90 | Octahedral, Tetrahedral |

| Fe(II) | d⁶ | 0 (low-spin) | 0 | Octahedral |

| Co(II) | d⁷ | 3 (high-spin) | 3.87 | Octahedral, Tetrahedral |

| Ni(II) | d⁸ | 2 | 2.83 | Octahedral, Tetrahedral |

| Cu(II) | d⁹ | 1 | 1.73 | Octahedral, Square Planar |

Role in Bioinorganic Models

The field of bioinorganic chemistry seeks to understand the role of metals in biological systems. Metal complexes of ligands like this compound serve as valuable "bioinorganic models." These are relatively simple, well-defined coordination compounds that are synthesized to mimic the structure, spectroscopy, and/or function of the complex active sites of metalloenzymes and metalloproteins. researchgate.netscilit.com

The imidazole ring is a particularly important functional group in this context because it is the side chain of the amino acid histidine. nih.gov Histidine is one of the most common coordinating residues for transition metal ions in proteins, found in the active sites of a vast array of metalloenzymes, including hemoglobin, myoglobin, and carbonic anhydrase. nih.govnih.gov Therefore, ligands that feature an imidazole group, such as this compound, are excellent candidates for creating structural and functional models of these biological metal centers. rsc.org

By studying the coordination chemistry of metal complexes with this ligand, researchers can gain insight into:

Metal Binding Environments: How metal ions like iron, copper, and zinc coordinate to the imidazole nitrogen in a protein environment. The steric and electronic properties of the this compound ligand can be tuned to simulate the constraints of a protein's active site. mdpi.com

Spectroscopic Properties: Model complexes that successfully replicate the spectroscopic signatures (e.g., UV-Vis, EPR) of a metalloenzyme can help in interpreting the data from the much more complex biological system.

Catalytic Mechanisms: Functional models can mimic the catalytic activity of metalloenzymes. Studying the reactivity of these small-molecule complexes can help elucidate the step-by-step mechanism of enzymatic reactions, such as hydrolysis or oxidation-reduction processes. nih.gov

Drug Development: Understanding how metal ions interact with biological ligands is crucial for designing new therapeutic agents. For instance, many drugs target metalloenzymes, and model studies can aid in the development of more effective inhibitors. nih.govnih.gov

In essence, complexes of this compound provide a simplified platform to investigate the fundamental principles of metal-ion coordination in complex biological macromolecules, thereby bridging the gap between classical coordination chemistry and enzymology. nih.gov

Exploration of 2 1h Imidazol 2 Yl 6 Methylaniline in Materials Science and Catalysis

Application in Luminescent Materials and Photophysical Research

The inherent aromaticity and tunable electronic properties of the imidazole (B134444) scaffold make it a prime candidate for the development of luminescent materials. The photophysical behavior of such compounds is intricately linked to their molecular structure and the surrounding environment.

Fluorescence Properties and Quantum Yields

Derivatives of 2-phenyl-1H-imidazole are known to exhibit fluorescence. The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the substituents on both the phenyl and imidazole rings, as well as the solvent. For instance, a series of 1,4-phenylene-spaced bis-imidazoles have demonstrated high fluorescence quantum yields, reaching up to 0.90. This high efficiency is attributed to the significant planarization of the molecules in their excited electronic states.

Electron-donating groups, such as the methyl and amino groups present in 2-(1H-Imidazol-2-YL)-6-methylaniline, are generally known to enhance fluorescence intensity in related systems like imidazo[1,2-a]pyridines. In contrast, electron-withdrawing groups tend to decrease the emission intensity. The quantum yields for some substituted imidazo[1,2-a]pyridine (B132010) derivatives have been reported to be in the range of 0.22 to 0.61. For a specific 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivative, a quantum yield of 0.095 has been recorded.

Based on these findings for analogous compounds, it is plausible that this compound would exhibit fluorescence, with its quantum yield being influenced by the solvent polarity and its specific molecular conformation.

Table 1: Fluorescence Quantum Yields of Selected Imidazole Derivatives

| Compound | Quantum Yield (ΦF) | Solvent/State |

| 1,4-phenylene-spaced bis-imidazoles (max value) | 0.90 | Not specified |

| Substituted imidazo[1,2-a]pyridines (range) | 0.22 - 0.61 | Not specified |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivative | 0.095 | Not specified |

Excited-State Proton Transfer (ESIPT) Phenomena

Excited-State Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, an intramolecular proton transfer occurs, leading to the formation of a transient tautomer that often fluoresces at a different, longer wavelength than the original molecule. This results in a large Stokes shift, which is advantageous for various applications, including fluorescent probes and sensors.

The molecular structure of this compound, featuring an imidazole N-H proton donor and a potential proton-accepting nitrogen atom within the imidazole ring, makes it a candidate for ESIPT. Research on structurally similar 2-(1H-imidazol-2-yl)phenols has shown that these molecules can undergo ESIPT. acs.org The efficiency and dynamics of this process are influenced by factors such as solvent polarity and the presence of other functional groups. For example, in some 2-(1H-imidazol-2-yl)phenol systems, significant photorelaxation from the excited enol state is observed, indicating a complex interplay of factors that can either facilitate or hinder the keto-enol phototautomerism. acs.org

Furthermore, studies on 4-(2-hydroxyphenyl)-1H-imidazole derivatives have demonstrated their capability to act as ESIPT-capable compounds, where the imidazole moiety can function as both a proton acceptor and donor. mdpi.comnih.govresearchgate.netresearchgate.net This dual role can lead to complex luminescence mechanisms and emission colors.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While there is no specific data on the AIE characteristics of this compound, many imidazole derivatives have been shown to exhibit AIE. For instance, certain novel imidazole derivatives have displayed aggregation-induced enhanced emission (AIEE) in mixtures of THF and water, with emission maxima observed between 435 and 453 nm. The enhancement in emission is linked to the formation of aggregates and the subsequent restriction of intramolecular rotation. Given the rotatable bond between the aniline (B41778) and imidazole rings in this compound, it is conceivable that this molecule could also exhibit AIE characteristics under appropriate conditions.

Role as Catalysts or Components in Catalytic Systems

The imidazole moiety is a versatile functional group in catalysis, capable of acting as both a Brønsted acid/base and a nucleophile. This dual reactivity makes imidazole-containing compounds valuable in organocatalysis and as ligands in transition metal catalysis.

Organocatalysis involving Imidazole Scaffolds

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The imidazole ring is amphoteric, possessing both a pyridine-like nitrogen atom (aza- nitrogen) which is basic and an amine-like nitrogen atom (amino- N-H) which is acidic. This allows it to participate in a variety of catalytic cycles. Imidazole and its derivatives have been successfully employed as organocatalysts in reactions such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Its moderate catalytic properties can help to increase product yields by reducing the formation of byproducts. The presence of the aniline group in this compound could further modulate its basicity and catalytic activity.

Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for transition metals. Imidazole and its derivatives are common ligands in coordination chemistry and have been used to synthesize a wide range of metal complexes. These complexes have found applications in various catalytic transformations. For example, monodentate 2-substituted benzimidazole (B57391) ligands have been used to prepare copper(II) and nickel(II) complexes. jocpr.com

Furthermore, imidazole-based N-heterocyclic carbenes (NHCs), formed by deprotonating the imidazolium (B1220033) salt, are a crucial class of ligands in modern homogeneous catalysis. They form strong bonds with metal centers, leading to robust and highly active catalysts for a variety of cross-coupling reactions. While this compound is not an NHC itself, it serves as a precursor to such structures. The steric and electronic properties of the ligand, which can be tuned by substituents like the methyl and amino groups, play a critical role in determining the catalytic activity and selectivity of the resulting metal complex.

Future Research Directions and Unexplored Avenues for 2 1h Imidazol 2 Yl 6 Methylaniline

Advancements in Sustainable Synthesis Protocols

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-(1H-Imidazol-2-YL)-6-methylaniline, future research will likely focus on moving beyond traditional multi-step, high-energy processes to more sustainable alternatives. Drawing inspiration from green chemistry approaches successfully applied to other imidazole (B134444) derivatives, several promising research directions emerge. researchgate.netrsc.orgresearchgate.net

One key area of exploration is the use of catalyst- and solvent-free reaction conditions. nih.gov The amination of a suitable chloro-imidazole precursor with 2-methylaniline under such conditions could offer a direct and atom-economical route to the target molecule. Furthermore, the application of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and energy consumption. researchgate.net

Another promising avenue lies in the development of one-pot, multi-component reactions. These reactions, which combine three or more reactants in a single step to form a complex product, are highly efficient and minimize waste. A potential one-pot synthesis for this compound could involve the condensation of 2-methyl-phenylenediamine, an appropriate glyoxal (B1671930) derivative, and an ammonia (B1221849) source, catalyzed by a reusable and eco-friendly catalyst.

The exploration of bio-catalysis and the use of renewable solvents are also critical for enhancing the sustainability of the synthesis. Enzymes or whole-cell systems could offer highly selective and mild reaction conditions, while solvents derived from biomass could replace hazardous organic solvents.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Catalyst- and Solvent-Free Synthesis | Reaction of precursors without the use of catalysts or solvents, often under thermal or microwave conditions. | Reduced waste, lower cost, simplified purification. |

| One-Pot Multi-Component Reactions | Combining multiple reactants in a single reaction vessel to form the final product in a single step. | High atom economy, reduced reaction time and resource consumption. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizing microwave irradiation to accelerate chemical reactions. | Faster reaction rates, higher yields, improved energy efficiency. |

| Biocatalysis | Employing enzymes or whole-cell systems to catalyze the reaction. | High selectivity, mild reaction conditions, environmentally friendly. |

| Renewable Solvents | Using solvents derived from biomass instead of petrochemicals. | Reduced environmental impact, improved sustainability. |

Development of Novel Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its physicochemical properties and exploring its potential applications. Future research in this area will likely focus on developing selective and efficient methods for introducing a variety of functional groups onto both the imidazole and aniline (B41778) rings.

A particularly promising approach is the use of transition metal-catalyzed C-H activation. researchgate.netrsc.orgelsevierpure.comnih.govrsc.org This powerful technique allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that are typically unreactive, avoiding the need for pre-functionalized starting materials. For this compound, C-H activation could be used to introduce aryl, alkyl, or other functional groups at various positions on the imidazole and aniline rings, leading to a diverse library of new compounds.

Furthermore, the nitrogen atoms of the imidazole ring and the amino group on the aniline ring provide reactive sites for derivatization. N-alkylation, N-arylation, and acylation reactions can be employed to modify these positions, influencing the electronic properties and steric hindrance of the molecule. The development of regioselective methods to differentiate between the various nitrogen atoms will be a key challenge and a significant area of research.

The synthesis of coordination complexes is another important derivatization strategy. The imidazole moiety is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netfau.dersc.orgacs.org By coordinating this compound to different metal centers, it may be possible to create novel catalysts, luminescent materials, or compounds with interesting magnetic properties.

High-Throughput Screening in Materials Discovery

High-throughput screening (HTS) has emerged as a transformative technology in materials science, enabling the rapid evaluation of large libraries of compounds for specific properties. youtube.comnist.govnih.gov For this compound and its derivatives, HTS offers a powerful tool for accelerating the discovery of new materials with tailored functionalities.

The creation of a combinatorial library of this compound derivatives, synthesized using the strategies outlined in the previous section, would be the first step. This library could then be screened for a variety of properties, including:

Electronic Properties: The conductivity and semiconducting properties of the compounds could be screened to identify candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Optical Properties: The fluorescence and phosphorescence of the derivatives could be evaluated for applications in sensing, imaging, and lighting.

Catalytic Activity: The library could be screened for catalytic activity in a range of organic transformations, leveraging the potential of the imidazole moiety to act as a ligand or a catalyst. nih.gov

Biomaterial Interactions: The interaction of the compounds with biological systems could be screened to identify potential candidates for drug delivery or tissue engineering applications. nih.gov

The vast amounts of data generated by HTS would necessitate the use of advanced data analysis and machine learning techniques to identify structure-property relationships and guide the design of new and improved materials.

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the structure-property relationships of this compound and its derivatives, it is essential to employ advanced spectroscopic techniques that can probe their dynamic behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy will be a critical tool. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), can provide detailed information about the connectivity and spatial relationships of the atoms within the molecule. Furthermore, variable temperature NMR studies can be used to investigate dynamic processes such as tautomerism and conformational changes.

Photophysical studies will be crucial for characterizing the excited-state properties of fluorescent derivatives. researchgate.netrsc.orgchemrxiv.orgdigitellinc.comijrpr.com Time-resolved fluorescence spectroscopy can be used to measure excited-state lifetimes and probe dynamic processes such as energy transfer and charge transfer. Transient absorption spectroscopy can provide insights into the nature of the excited states and the pathways of their decay.

Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule and can be used to study intermolecular interactions such as hydrogen bonding.

Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful and complementary approach to experimental studies, providing insights into the electronic structure, properties, and reactivity of molecules. For this compound, a variety of computational methods can be employed to guide experimental design and interpret results.

Density Functional Theory (DFT) is a widely used method for calculating the ground-state electronic structure and properties of molecules. researchgate.netresearchgate.net DFT calculations can be used to predict geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the compound. DFT can also be used to calculate properties such as ionization potentials, electron affinities, and reaction energies, providing insights into the reactivity of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to calculate the excited-state properties of molecules. researchgate.net TD-DFT calculations can predict absorption and emission spectra, providing a theoretical framework for understanding the photophysical properties of fluorescent derivatives.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. MD simulations can provide insights into conformational changes, solvent effects, and the interactions of the molecule with other molecules or surfaces.

Table 2: Computational Methods for the Study of this compound

| Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | Geometries, vibrational frequencies, NMR chemical shifts, reactivity indices. |

| Time-Dependent Density Functional Theory (TD-DFT) | Excited-state electronic structure calculations. | Absorption and emission spectra, excited-state properties. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Conformational dynamics, solvent effects, intermolecular interactions. |

Cross-disciplinary Research Opportunities

The unique combination of an imidazole and a methylaniline moiety in this compound opens up a wide range of cross-disciplinary research opportunities, spanning from medicinal chemistry to materials science.

In the field of medicinal chemistry , the imidazole core is a well-known pharmacophore found in many biologically active compounds. nih.gov The aniline moiety is also a common feature in many drugs. Therefore, this compound and its derivatives could be investigated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

In materials science , the ability of the imidazole moiety to act as a ligand for metal ions suggests that this compound could be used to create novel metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org These materials have potential applications in gas storage, separation, and catalysis. The aromatic nature of the molecule also suggests potential for the development of organic electronic materials.

In the field of catalysis , the imidazole ring can act as a N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful organocatalysts that have found wide application in organic synthesis. The development of new NHC catalysts based on the this compound scaffold could lead to new and improved catalytic transformations.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-imidazol-2-yl)-6-methylaniline with high purity?

- Methodological Answer : A modified Sandmeyer reaction can be employed using intermediates such as 2-iodo-6-methylaniline and 1H-imidazole derivatives. For example, coupling 2-(1H-benzo[d]imidazol-1-yl)-3-methylaniline with NaNO₂, HCl, and KI in a methanol-water system yields the target compound after column chromatography (Cyclohexane:EtOAc = 4:1) . Purity (>97%) can be confirmed via HPLC and melting point analysis (mp: 132.5–134.5°C) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Combine , , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and substituent positions. For instance, peaks for aromatic protons (δ 6.8–7.5 ppm) and imidazole protons (δ 7.1–7.3 ppm) are diagnostic. Cross-validate with FT-IR for amine (–NH₂) and imidazole (C=N) functional groups .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer : Store at 2–8°C in inert, amber vials to prevent photodegradation and oxidation. Stability studies indicate no decomposition under nitrogen for >6 months, as confirmed by periodic HPLC analysis .

Advanced Research Questions

Q. How do substitution patterns on the imidazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Substituents at the imidazole N1 position (e.g., 5,6-dimethyl groups) enhance electron density, improving Pd/C-catalyzed hydrogenation yields (e.g., 85% for 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)-6-(1H-pyrazol-1-yl)aniline) . Regioselectivity can be probed via DFT calculations (B3LYP/6-31G*) to map electron distribution and reaction pathways .

Q. What computational approaches best model the compound’s electronic structure for drug design?

- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., Becke’s 1993 functional) achieves <2.4 kcal/mol error in thermochemical properties. Optimize geometries at the B3LYP/6-311++G** level and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How to resolve contradictions in kinetic data for solvolytic reactions involving this compound?

- Methodological Answer : For pseudo-first-order kinetics (e.g., hydrolysis of mono-2-ethyl,6-methylaniline phosphate), vary substrate concentrations (0.1–1.0 mM) and pH (1.24–7.0). Use Arrhenius plots (Table 3: ) to distinguish between solvent-assisted and nucleophilic mechanisms .

Q. What strategies enhance the antimicrobial activity of its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.